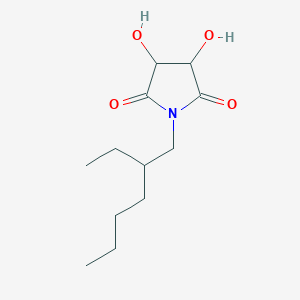
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with two hydroxyl groups and an ethylhexyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione typically involves the reaction of 2-ethylhexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethylhexyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanol: A related compound with similar structural features but different functional groups.
2-Ethylhexyl nitrate: Another compound with an ethylhexyl side chain but different reactivity and applications.
Di-2-ethylhexyl terephthalate: A compound used as a plasticizer with similar structural elements.
Uniqueness
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and hydroxyl groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
76843-29-3 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8(4-2)7-13-11(16)9(14)10(15)12(13)17/h8-10,14-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
SSFHTJCCXHHNLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1C(=O)C(C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


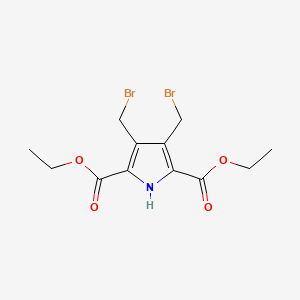
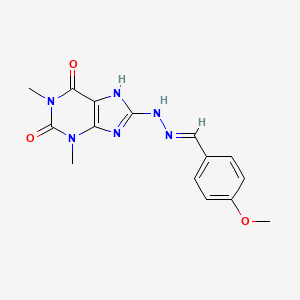
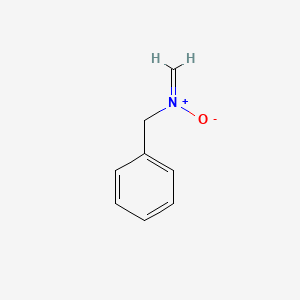
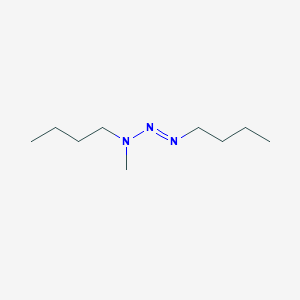

![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

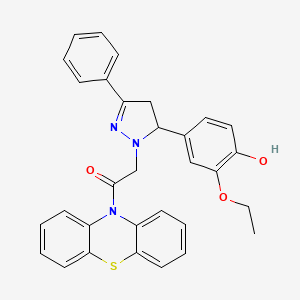

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
